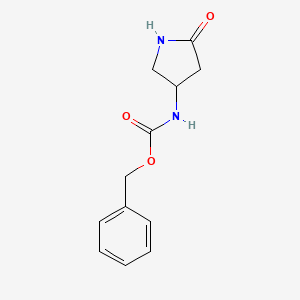

benzyl N-(5-oxopyrrolidin-3-yl)carbamate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl N-(5-oxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-6-10(7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSJAUTXQHBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20526313 | |

| Record name | Benzyl (5-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88016-16-4 | |

| Record name | Benzyl (5-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of the Benzyl N 5 Oxopyrrolidin 3 Yl Carbamate Core

Modifications of the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, is a key feature of benzyl (B1604629) N-(5-oxopyrrolidin-3-yl)carbamate. Its reactivity allows for the introduction of various functional groups, which can significantly influence the biological properties of the resulting derivatives.

Oxidation Reactions of the Pyrrolidinone Ring

Oxidation of the pyrrolidinone ring can introduce new functionalities, such as hydroxyl or carbonyl groups, which can serve as handles for further derivatization. While specific oxidation studies on benzyl N-(5-oxopyrrolidin-3-yl)carbamate are not extensively documented, related transformations on similar N-protected pyrrolidine (B122466) systems suggest plausible pathways. For instance, the use of hypervalent iodine reagents has been shown to enable the direct α-azidonation of N-protected pyrrolidines, which can then be converted to other functional groups. nih.gov Another approach involves oxidation with reagents like ruthenium trichloride, which has been used to convert diols derived from pyrrolidinone precursors into their corresponding diacids. nih.gov

These oxidative transformations are valuable for creating libraries of compounds with diverse functionalities on the pyrrolidinone core, which is essential for exploring the chemical space around this scaffold.

Reduction Reactions Leading to Amine Derivatives

The lactam carbonyl group within the pyrrolidinone ring can be reduced to yield the corresponding pyrrolidine amine. This transformation is significant as it converts the neutral lactam into a basic amine, which can profoundly alter the physicochemical and pharmacological properties of the molecule. Common reducing agents for lactams include borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) complex, borane-dimethyl sulfide (B99878) complex) and strong reducing agents like lithium aluminum hydride.

In a study focused on the synthesis of pyrrolidine-2-carboxylic acid analogs, the lactam functionality of a related pyroglutamate (B8496135) derivative was successfully reduced using a dimethylsulfide-borane complex. nih.gov This type of reduction opens up possibilities for further derivatization at the newly formed amine, allowing for the introduction of a wide array of substituents.

Derivatization at the Pyrrolidinone Nitrogen Atom (N1-substitutions)

The nitrogen atom of the pyrrolidinone ring (N1) is a key site for introducing structural diversity. N1-substitution can modulate the polarity, lipophilicity, and conformational properties of the molecule, which are critical for optimizing drug-like properties. Common derivatization strategies include N-alkylation and N-acylation.

N-alkylation can be achieved by reacting the N-H group of the pyrrolidinone with various alkylating agents, such as alkyl halides or by reductive amination. For instance, N-alkylation of amides and lactams has been reported using benzyl alcohol catalyzed by nickel complexes. nih.gov In combinatorial chemistry, N-acylation is a widely used technique to generate libraries of analogs. This can be accomplished using a variety of acylating agents like acid chlorides or activated carboxylic acids with coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netnih.gov

The synthesis of N-substituted pyrrolidin-2-ones can also be achieved through the condensation of primary amines with γ-butyrolactone at high temperatures. researchgate.net This method allows for the direct incorporation of various substituents at the N1 position.

Chemical Manipulations of the Carbamate (B1207046) Group

The benzyl carbamate (Cbz or Z) group in benzyl N-(5-oxopyrrolidin-3-yl)carbamate serves as a protecting group for the 3-amino functionality. The removal of this group is a common and crucial step in many synthetic sequences, unmasking the primary amine for further modification. The Cbz group is known for its stability under a range of conditions but can be selectively cleaved when desired.

The most common method for Cbz deprotection is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. thalesnano.com An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor such as ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) is used in the presence of a palladium catalyst. nih.govbeilstein-journals.org These methods are generally high-yielding and proceed under mild conditions, making them compatible with a variety of functional groups.

The following table summarizes typical conditions for the deprotection of benzyl carbamates:

| Method | Catalyst/Reagent | Solvent | Conditions | Reference |

| Catalytic Hydrogenation | 10% Pd/C | Ethanol | H₂ gas, elevated temperature | thalesnano.com |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol | Reflux | beilstein-journals.org |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Cyclohexene | Ethanol | Reflux | nih.gov |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide | 75 °C |

Introduction of Diverse Substituents for Structure-Activity Relationship Investigations

The development of new therapeutic agents often relies on systematic modifications of a lead compound to understand the relationship between its chemical structure and biological activity (SAR). The benzyl N-(5-oxopyrrolidin-3-yl)carbamate core is a valuable scaffold for such investigations due to its multiple points for diversification.

SAR studies on related 3-aminopyrrolidine (B1265635) derivatives have led to the discovery of potent antagonists for chemokine receptor 2 (CCR2). nih.gov Similarly, modifications of the pyrrolidinone scaffold have been explored in the development of antibacterial agents and dopamine (B1211576) receptor modulators. ucsd.edunih.gov

The chemical transformations described in the preceding sections provide the tools to generate a library of analogs of benzyl N-(5-oxopyrrolidin-3-yl)carbamate. For example, by deprotecting the Cbz group and subsequently reacting the resulting primary amine with a variety of carboxylic acids, a series of N-acylated derivatives can be synthesized. Concurrently, N1-substitution on the pyrrolidinone ring can introduce another layer of structural diversity. The biological evaluation of these analogs can then provide valuable insights into the structural requirements for a desired pharmacological activity.

Computational Chemistry and Molecular Modeling of Benzyl N 5 Oxopyrrolidin 3 Yl Carbamate and Its Analogs

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis of benzyl (B1604629) N-(5-oxopyrrolidin-3-yl)carbamate and its analogs helps to identify the low-energy conformations that the molecule is likely to adopt. The pyrrolidine (B122466) ring, a five-membered ring, is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The substituents on the ring, such as the carbamate (B1207046) group at the 3-position and the oxo group at the 5-position, influence the preferred conformation. For N-acylpyrrolidines, the substituents at the 2- and 5-positions tend to adopt an axial orientation, which restricts the conformational flexibility of the pyrrolidine ring to one or two main sets of conformations. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of these molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how the molecule behaves in different environments, such as in solution or when bound to a protein. researchgate.netutupub.fi For instance, MD simulations have been used to study the binding of pyrrolidinone analogs to enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), providing insights into the stability of the ligand-protein complex. nih.govresearchgate.net These simulations can highlight the flexibility of both the ligand and the protein's active site, which is essential for understanding the binding process. nih.gov

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is instrumental in understanding the interactions between benzyl N-(5-oxopyrrolidin-3-yl)carbamate analogs and their potential biological targets. Docking studies of pyrrolidinone derivatives have been successfully employed to elucidate their binding modes with various enzymes. researchgate.netnih.gov For example, the docking of a pyrrolidinone analog, MMK16, into the active sites of COX and LOX enzymes has provided a rationale for its anti-inflammatory activity. nih.gov

Characterization of Binding Modes and Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Once a plausible binding pose is identified through docking, the intermolecular interactions between the ligand and the protein can be analyzed in detail. These interactions are critical for the stability of the ligand-protein complex and for the ligand's biological activity. Key interactions for carbamate and pyrrolidinone-containing molecules often include:

Hydrogen Bonding: The carbamate group (NH-C=O) and the lactam in the pyrrolidinone ring can act as both hydrogen bond donors and acceptors. The carbonyl oxygen is a hydrogen bond acceptor, while the NH group can be a hydrogen bond donor. The oxo group of the pyrrolidinone ring is also a potential hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl group of benzyl N-(5-oxopyrrolidin-3-yl)carbamate provides a significant hydrophobic moiety that can interact with nonpolar pockets in a protein's active site. Studies on pyrrolidine-2,3-dione (B1313883) inhibitors have highlighted the importance of a benzylic group for engaging in hydrophobic interactions within the active site of the target enzyme. mdpi.com

A study on structural analogues of a carbapenem (B1253116) containing a pyrrolidinyl-thio group highlighted the importance of various moieties for improving antibacterial capabilities. plos.org

Prediction of Binding Affinity and Energetics

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand for its target. These scores provide a relative ranking of different compounds and can help in prioritizing molecules for further experimental testing. The binding affinity is often expressed as a binding energy, with lower (more negative) values indicating stronger binding. For example, docking studies of pyrrolidinone analogs against COX and LOX enzymes have shown high affinity and favorable scoring, correlating with their observed biological activity. nih.gov The dissociation constant (Kd) is another measure of binding affinity that can be computationally estimated and has been used to assess the binding of pyrrolidine-2,3-dione derivatives to their protein target. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to be active at a specific biological target. frontiersin.orgjppres.com A pharmacophore model can be generated based on a set of known active molecules (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). mdpi.comacs.org For pyrrolidinone derivatives, a pharmacophore model might include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.govresearchgate.net This approach has been successfully applied to identify novel inhibitors with a pyrrolidine scaffold for targets like neuraminidase. nih.gov Virtual screening of pyrrolidine derivatives has also been used to investigate their binding features as α-mannosidase inhibitors. nih.gov

Binding Free Energy Calculations (e.g., MM-PBSA)

To obtain a more accurate estimation of binding affinity than that provided by docking scores, more rigorous computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be employed. nih.govnih.gov These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. nih.govrsc.org

The binding free energy is typically calculated from snapshots of a molecular dynamics simulation of the protein-ligand complex. This approach accounts for the dynamic nature of the system and can provide a more reliable prediction of binding affinity. frontiersin.org The total binding free energy in MM-PBSA is composed of several terms, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. While computationally more demanding than docking, MM-PBSA and MM-GBSA are generally more accurate in ranking compounds and correlating with experimental binding affinities. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. arabjchem.org Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties for benzyl N-(5-oxopyrrolidin-3-yl)carbamate and its analogs.

These calculations can provide valuable information about:

Optimized Molecular Geometry: Determination of the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Atomic Charges: Distribution of electron density within the molecule, which can help in understanding intermolecular interactions.

Vibrational Frequencies: Prediction of the infrared (IR) spectrum of the molecule, which can be compared with experimental data for structural validation.

Studies on substituted pyrrolidinones have utilized DFT to calculate these properties and investigate their molecular characteristics. arabjchem.org

Structure Activity Relationship Sar Investigations of Benzyl N 5 Oxopyrrolidin 3 Yl Carbamate Derivatives in Non Clinical Contexts

Design Principles for SAR Studies of Pyrrolidinone Carbamates

A primary consideration is the strategic placement of substituents on the pyrrolidinone ring, the benzyl (B1604629) moiety, and the modification of the carbamate (B1207046) linker. The carbamate functionality itself is recognized for its ability to form hydrogen bonds and impose conformational constraints due to the delocalization of nonbonded electrons on the nitrogen atom. nih.gov SAR studies often involve the synthesis of a library of analogs where systematic changes are introduced to one part of the molecule while keeping the others constant. This approach allows for the elucidation of the specific roles of different functional groups and their spatial arrangements in target binding and biological response.

Impact of Substituent Variations on Biological Activity

The benzyl group provides a key aromatic interaction point with biological targets. Modifications to this moiety have been shown to significantly influence the activity of related compounds. SAR studies on pyrrolidine (B122466) amide derivatives have demonstrated that substitutions on the terminal phenyl ring can considerably affect inhibitory potency. nih.gov For instance, small lipophilic substituents at the 3-position of the phenyl ring were found to be preferable for optimal potency in a series of N-acylethanolamine acid amidase (NAAA) inhibitors. nih.gov Conversely, substitutions at the 2-position with methyl or chloro groups led to a significant reduction in inhibitory activity. nih.gov An exception was observed with a fluorine substituent at the 2-position, which resulted in activity similar to the unsubstituted derivative. nih.gov

In a different series of compounds, the presence of an S-phenyl moiety at a specific position was crucial for inhibitory activity, and moving the aromatic ring further from the scaffold by inserting a methylene group resulted in a significant reduction in inhibition levels. nih.gov

Table 1: Impact of Benzyl Moiety Modifications on Biological Activity

| Compound ID | Modification on Benzyl Moiety | Relative Biological Activity |

|---|---|---|

| Reference Compound | Unsubstituted Phenyl | High |

| Analog 1 | 2-Methylphenyl | Reduced |

| Analog 2 | 2-Chlorophenyl | Reduced |

| Analog 3 | 2-Fluorophenyl | Similar to Reference |

| Analog 4 | 3-Methylphenyl | High |

| Analog 5 | 4-Fluorophenyl | High |

| Analog 6 | Phenylmethyl (extended linker) | Reduced |

This table is a representative example based on general SAR findings and is for illustrative purposes.

The pyrrolidinone ring is a versatile scaffold that allows for substitutions at various positions, leading to diverse biological profiles. nih.gov The nitrogen atom of the pyrrolidinone is a common site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov Substituents at the C-3 position of the pyrrolidin-2,5-dione scaffold have been shown to strongly affect anticonvulsant activity. nih.gov For instance, 3-benzhydryl and 3-isopropyl derivatives showed favorable protection in certain preclinical models. nih.gov

In another study, the length of an alkyl chain and the presence of a carbonyl group attached to the pyrrolidine nitrogen greatly influenced the biological activity of PARP-1 and -2 inhibitors. nih.gov Specifically, derivatives with a 3-carbon atom chain were the most active. nih.gov

Table 2: Impact of Pyrrolidinone Ring Substitutions on Biological Activity

| Compound ID | Position of Substitution | Substituent | Relative Biological Activity |

|---|---|---|---|

| Reference Compound | - | - | Moderate |

| Analog 7 | C-3 | Isopropyl | High |

| Analog 8 | C-3 | Benzhydryl | High |

| Analog 9 | N-1 | Phenyl ketone (2-carbon chain) | Moderate |

| Analog 10 | N-1 | Phenyl ketone (3-carbon chain) | High |

| Analog 11 | N-1 | Phenyl ketone (4-carbon chain) | Moderate |

This table is a representative example based on general SAR findings and is for illustrative purposes.

In the context of antibody-drug conjugates, the design of the linker is critical for payload release. nih.gov While not directly related to benzyl N-(5-oxopyrrolidin-3-yl)carbamate, studies on other molecular systems have shown that the linker's characteristics can influence both antimicrobial activity and pharmacokinetics. mdpi.com For instance, the introduction of a nitrogen atom into a cross-linker backbone to form a carbamate resulted in increased stability and higher recovery of cross-links in mass spectrometry studies. nih.gov

Stereochemical Influences on Biological Activity and Target Recognition

Stereochemistry is a critical determinant of biological activity, as enantiomers and diastereomers can exhibit significantly different interactions with chiral biological macromolecules such as enzymes and receptors. malariaworld.org The pyrrolidinone ring contains chiral centers, and the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov

Elucidation of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a crucial tool for identifying the key structural features of a molecule that are essential for its biological activity. nih.gov A pharmacophore model for benzyl N-(5-oxopyrrolidin-3-yl)carbamate derivatives would likely include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features, all with a specific three-dimensional arrangement.

The carbamate moiety can act as both a hydrogen bond donor (NH) and acceptor (C=O), contributing to interactions with biological targets. nih.govmdpi.com The benzyl group provides a hydrophobic and aromatic region capable of engaging in π-π stacking or hydrophobic interactions. mdpi.com The pyrrolidinone ring, with its carbonyl group, also presents a hydrogen bond acceptor site.

Computational techniques such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be employed to build 3D-QSAR models. These models can map the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules and correlate them with their biological activity, providing a detailed understanding of the pharmacophoric requirements for potent target interaction. nih.gov

Inability to Generate Article on "benzyl N-(5-oxopyrrolidin-3-yl)carbamate" Due to Lack of Specific Research Data

Despite a comprehensive search of scientific literature, detailed information regarding the structure-activity relationship (SAR) and potency optimization of "benzyl N-(5-oxopyrrolidin-3-yl)carbamate" derivatives is not available. Consequently, the requested article focusing solely on the chemical compound “benzyl N-(5-oxopyrrolidin-3-yl)carbamate” and its derivatives, structured around the provided outline, cannot be generated at this time.

While broader searches on related chemical structures, such as pyrrolidinone and carbamate derivatives, yielded some general principles of SAR in various therapeutic areas, they did not provide the specific data necessary to construct the requested in-depth analysis of "benzyl N-(5-oxopyrrolidin-3-yl)carbamate." The creation of detailed research findings and data tables, as per the instructions, is contingent on the availability of such specific experimental data in the public domain.

Without access to research that has systematically synthesized and evaluated a series of analogs of "benzyl N-(5-oxopyrrolidin-3-yl)carbamate," any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the article on "" with the specified section on "Strategies for Potency Optimization through Systematic SAR Analysis" cannot be fulfilled. Further research and publication on this specific chemical entity would be required before such an article could be written.

Biological Activity and Mechanistic Studies of Benzyl N 5 Oxopyrrolidin 3 Yl Carbamate Derivatives Non Clinical Focus

Characterization of Target Interactions and Mechanisms of Action

Derivatives containing the γ-lactam moiety, a central feature of the benzyl (B1604629) N-(5-oxopyrrolidin-3-yl)carbamate structure, have been identified as potent inhibitors of viral cysteine proteases, particularly the 3C-like protease (3CLpro or Main Protease, Mpro) of coronaviruses. nih.govnews-medical.netnih.gov The 3CLpro enzyme is essential for the viral life cycle, as it processes viral polyproteins to generate functional proteins required for replication. nih.govscienceopen.com Its inhibition effectively blocks this process. nih.gov

The significance of the γ-lactam group is highlighted in the structure of Nirmatrelvir (PF-07321332), a clinically used inhibitor of SARS-CoV-2 Mpro. nih.govnih.gov This peptidomimetic compound incorporates the γ-lactam moiety to mimic the side chain of glutamine, which is recognized by the protease's active site. news-medical.netnih.gov The versatility of this scaffold extends to other viruses; for instance, macrocyclic peptidomimetics have been investigated as inhibitors of Norovirus (NV) 3CLpro, another cysteine protease crucial for viral replication. nih.gov

Many potent viral protease inhibitors based on the pyrrolidinone scaffold function as covalent inhibitors. nih.govnih.gov This mechanism involves an electrophilic "warhead" within the inhibitor's structure that forms a stable covalent bond with a nucleophilic residue in the enzyme's active site. scienceopen.commdpi.com For cysteine proteases like SARS-CoV-2 Mpro, the target is the thiol group of a key cysteine residue (Cys145). nih.govscienceopen.com

The formation of this covalent bond, often a reversible process, effectively inactivates the enzyme. nih.govnih.gov The γ-lactam ring itself can be part of the system that acts as an electrophilic warhead, facilitating the covalent binding to Cys145. nih.gov This covalent interaction leads to a prolonged duration of action and high potency, as the enzyme is rendered incapable of processing its natural substrates. nih.govnih.gov

Structural studies have provided detailed insights into how these inhibitors bind to the protease active site. The active site of 3CLpro is a cleft divided into distinct subsites (S1, S1', S2, S4) that accommodate the amino acid residues of the substrate. news-medical.netnih.gov The γ-lactam moiety of inhibitors like Nirmatrelvir docks into the S1 subsite. news-medical.netnih.gov

This interaction is stabilized by specific hydrogen bonds with key residues. For example, the pyrrolidone group can form a hydrogen bond with the backbone of Glu166, while the carbonyl oxygen of the γ-lactam can interact with His163. nih.govnews-medical.net These interactions are crucial for the inhibitor's high affinity and selectivity. In the case of Norovirus 3CLpro, key interactions for macrocyclic inhibitors have been identified with residues such as Thr134 and His157. nih.gov

Acetylcholinesterase: The benzyl carbamate (B1207046) motif is a well-established pharmacophore for the inhibition of cholinesterases, such as acetylcholinesterase (AChE). nih.gov Carbamate-based drugs are a cornerstone in the pharmacotherapy for Alzheimer's disease, acting by inhibiting the breakdown of the neurotransmitter acetylcholine. nih.gov Studies on various benzene-based carbamates and N-benzylpiperidine derivatives have demonstrated potent inhibitory activity against AChE, suggesting that derivatives of benzyl N-(5-oxopyrrolidin-3-yl)carbamate could also modulate this enzyme. nih.govnih.gov

Cathepsin D: Cathepsin D is a lysosomal aspartic protease involved in protein degradation and the processing of hormones and growth factors. scbt.com Its overexpression is linked to several pathologies. mdpi.com Potent inhibitors of Cathepsin D, such as the natural hexapeptide Pepstatin A, function by binding tightly to the enzyme's active site. scbt.commdpi.com While direct studies linking the benzyl N-(5-oxopyrrolidin-3-yl)carbamate scaffold to Cathepsin D are limited, the general ability of complex heterocyclic structures to inhibit proteases makes this an area of potential investigation.

Enolase: There is currently limited publicly available research detailing the interaction between benzyl N-(5-oxopyrrolidin-3-yl)carbamate derivatives and the enzyme enolase.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro, MERS-CoV 3CLpro, Norovirus 3CLpro, Human Rhinovirus 3C Protease)

Cell-Based Assays for Mechanistic Investigations (e.g., inhibition of viral replication in cell culture)

To confirm that enzyme inhibition translates into antiviral activity, cell-based assays are essential. nih.gov These assays assess the ability of compounds to inhibit viral replication in live human cells. nih.govnih.gov A common method involves infecting a cell culture with the virus (e.g., SARS-CoV-2) and then treating the cells with the inhibitor compound. nih.gov The effectiveness of the inhibitor is then quantified by measuring the reduction in viral RNA or the amount of infectious virus produced compared to untreated control cells. nih.govnih.gov Such assays are used to determine the half-maximal effective concentration (EC50), a key measure of a compound's antiviral potency in a cellular context. nih.gov

Biochemical Characterization of Enzyme Inhibition Kinetics and Potency (e.g., IC50 determination, kinetic parameters)

The potency of enzyme inhibitors is quantified through biochemical assays that measure kinetic parameters. nih.gov The half-maximal inhibitory concentration (IC50) is a primary metric, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. news-medical.netnih.gov For viral proteases, this is often determined using fluorescence-based assays where the enzyme cleaves a synthetic substrate, generating a fluorescent signal. news-medical.net The reduction of this signal in the presence of the inhibitor allows for the calculation of the IC50 value. news-medical.net Other important parameters include the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme. nih.gov

Below is a table of representative inhibitory data for compounds containing the pyrrolidinone/γ-lactam moiety or related structures against viral proteases.

| Compound | Target Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | IC50 | 19.5 nM | nih.gov |

| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | Ki | 3.11 nM | nih.gov |

| Pyrazolidinone-dipeptide conjugate | SARS-CoV-2 Mpro | IC50 | 45 µM | nih.gov |

| WU-04 (Non-covalent) | SARS-CoV-2 3CLpro | IC50 | 72 nM | news-medical.net |

| WU-02 (Non-covalent) | SARS-CoV-2 3CLpro | IC50 | 71 nM | news-medical.net |

Structural Biology of Target-Ligand Complexes (e.g., X-ray crystallography)

Analysis of Inhibitor Binding Modes and Conformations

Without experimental structural data for benzyl N-(5-oxopyrrolidin-3-yl)carbamate derivatives, a definitive analysis of their binding modes and conformations within a protein active site cannot be provided. However, insights can be gleaned from the study of other pyrrolidine-based inhibitors. Generally, the pyrrolidine (B122466) ring serves as a rigid scaffold that positions key functional groups for interaction with protein targets. The oxo group of the pyrrolidinone ring and the carbamate linkage are capable of forming hydrogen bonds with amino acid residues in an enzyme's active site. The benzyl group typically engages in hydrophobic or van der Waals interactions within a corresponding pocket of the target protein. The specific conformation adopted by the flexible benzyl and carbamate moieties would be highly dependent on the topology of the binding site.

Conformational Changes in Proteins Upon Ligand Binding

The binding of a ligand to a protein can induce conformational changes in the protein structure, a phenomenon known as "induced fit." These changes can range from subtle side-chain rearrangements to more significant domain movements, which are often crucial for biological function or inhibition. In the absence of structural data for complexes involving benzyl N-(5-oxopyrrolidin-3-yl)carbamate derivatives, it is not possible to detail the specific conformational changes that occur upon their binding to a target protein. Structural studies on related classes of inhibitors suggest that the binding of pyrrolidinone-containing molecules can stabilize flexible loops or reorient active site residues to optimize interactions, leading to potent inhibition. Future structural biology studies on this specific class of compounds would be invaluable in elucidating their precise mechanism of action and in guiding the rational design of more potent and selective derivatives.

Applications and Future Directions in Chemical Biology Research

Utilization as Chemical Probes for Biological Pathway Elucidation

The structure of benzyl (B1604629) N-(5-oxopyrrolidin-3-yl)carbamate is well-suited for its use as a chemical probe to investigate complex biological pathways. The pyrrolidinone core can be systematically modified to introduce reactive groups or reporter tags, such as fluorophores or biotin, with minimal disruption to its core binding properties. These modified probes can then be used in a variety of experimental settings to identify and validate novel cellular targets.

For instance, a photoaffinity-labeled version of benzyl N-(5-oxopyrrolidin-3-yl)carbamate could be synthesized to covalently link to its binding partners upon photoactivation. Subsequent proteomic analysis would then allow for the identification of these interacting proteins, shedding light on the compound's mechanism of action and the biological pathways it modulates. The benzyl carbamate (B1207046) group, in this context, can serve as a crucial element for molecular recognition by the target protein.

Development as Scaffold Components for Diverse Compound Libraries

The modular nature of benzyl N-(5-oxopyrrolidin-3-yl)carbamate makes it an ideal scaffold for the construction of diverse compound libraries for high-throughput screening. The pyrrolidinone ring offers multiple points for chemical diversification. For example, the nitrogen atom of the lactam can be functionalized with a variety of substituents, and the carbon backbone can be further elaborated. Similarly, the benzyl portion of the carbamate can be readily exchanged for other aromatic or aliphatic groups, allowing for a systematic exploration of the structure-activity relationship (SAR).

The synthesis of such libraries can be achieved through solid-phase or solution-phase parallel synthesis methodologies, enabling the rapid generation of a large number of distinct analogues. These libraries can then be screened against a wide range of biological targets to identify hit compounds with desired activities.

| Scaffold Position | Potential Modifications | Rationale for Modification |

| Pyrrolidinone Nitrogen | Alkylation, Acylation | Modulate solubility and cell permeability |

| Pyrrolidinone Ring | Introduction of substituents | Explore steric and electronic effects on binding |

| Benzyl Group | Substitution on the aromatic ring | Fine-tune target interactions and ADME properties |

| Carbamate Linker | Isosteric replacements | Investigate the importance of the carbamate for activity |

Role in the Design of Novel Protease Inhibitors

The pyrrolidinone motif is a recognized pharmacophore in the design of various enzyme inhibitors, including protease inhibitors. Its rigid, five-membered ring structure can effectively mimic the transition state of peptide bond hydrolysis, a key step in the catalytic mechanism of many proteases. The carbonyl group of the lactam can act as a hydrogen bond acceptor, interacting with the enzyme's active site.

Benzyl N-(5-oxopyrrolidin-3-yl)carbamate can serve as a starting point for the design of novel protease inhibitors. The benzyl carbamate moiety can be tailored to interact with the S1 or S2 pockets of the protease, which are key determinants of substrate specificity. By optimizing the substituents on both the pyrrolidinone and benzyl groups, it is possible to develop potent and selective inhibitors for specific proteases implicated in human diseases. For example, derivatives of this scaffold could be explored as potential inhibitors of viral proteases, such as those from HIV or SARS-CoV-2, or human proteases involved in cancer and inflammatory disorders.

Potential for Further Exploration in Emerging Pathogens and Neglected Tropical Diseases

The diverse biological activities associated with the pyrrolidinone core suggest that benzyl N-(5-oxopyrrolidin-3-yl)carbamate and its derivatives could be valuable in the fight against emerging pathogens and neglected tropical diseases (NTDs). Many of the causative agents of NTDs, such as protozoan parasites and bacteria, possess unique metabolic pathways and enzymes that can be targeted for drug development.

Libraries based on the benzyl N-(5-oxopyrrolidin-3-yl)carbamate scaffold could be screened against a panel of pathogens responsible for diseases like leishmaniasis, Chagas disease, and malaria. The adaptability of the scaffold allows for the optimization of compounds to be effective against specific microbial targets while minimizing toxicity to human cells. The exploration of this chemical space could lead to the identification of novel lead compounds for these challenging diseases.

Advanced Spectroscopic and Analytical Characterization in Structural Biology

A thorough understanding of the three-dimensional structure of benzyl N-(5-oxopyrrolidin-3-yl)carbamate and its interactions with biological macromolecules is crucial for rational drug design. Advanced spectroscopic and analytical techniques are indispensable for this purpose.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, can be used to elucidate the precise conformation of the molecule in solution. Mass spectrometry (MS) provides accurate molecular weight determination and fragmentation patterns that confirm the chemical structure. When a derivative of this compound is co-crystallized with its protein target, X-ray crystallography can provide an atomic-level picture of the binding mode, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. This structural information is invaluable for guiding further optimization of the compound's affinity and selectivity.

| Technique | Information Obtained |

| 1D and 2D NMR | Connectivity, stereochemistry, and solution conformation |

| Mass Spectrometry | Molecular weight and structural fragments |

| X-ray Crystallography | Solid-state structure and binding mode with target |

Challenges and Opportunities in Pyrrolidinone Carbamate Research and Development

While the benzyl N-(5-oxopyrrolidin-3-yl)carbamate scaffold holds considerable promise, several challenges need to be addressed in its research and development. One of the primary challenges is achieving target selectivity. Given the prevalence of the pyrrolidinone motif in biologically active molecules, ensuring that derivatives of this scaffold interact specifically with the intended target is critical to avoid off-target effects.

Furthermore, optimizing the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is essential for translating in vitro activity into in vivo efficacy. The benzyl carbamate moiety, while offering a handle for molecular recognition, can also be susceptible to metabolic cleavage.

Despite these challenges, the opportunities in this area of research are significant. The versatility of the pyrrolidinone carbamate scaffold allows for the exploration of a vast chemical space. The development of novel synthetic methodologies will enable the efficient construction of diverse libraries with tailored properties. Moreover, the application of computational modeling and artificial intelligence in drug design can accelerate the identification of promising candidates and guide their optimization. The continued investigation of this scaffold is likely to yield novel chemical tools and therapeutic leads for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzyl N-(5-oxopyrrolidin-3-yl)carbamate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via carbamate protection of pyrrolidinone derivatives. For example, tert-butyl carbamate intermediates (e.g., tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate) can be deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield free amines, followed by benzyl carbamate coupling . Characterization relies on H/C NMR for structural confirmation and LC-MS for purity assessment. Key spectral markers include carbamate carbonyl signals (~153–155 ppm in C NMR) and benzyl aromatic protons (δ 7.2–7.4 ppm in H NMR) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (e.g., COSY, HSQC) resolves stereochemistry and connectivity. For example, HMBC correlations between the pyrrolidinone carbonyl and adjacent protons validate the 5-oxo-pyrrolidine core . Purity is assessed via HPLC with UV detection at 210–254 nm, ensuring >95% purity for biological assays .

Advanced Research Questions

Q. How can researchers address low yields during the final carbamate coupling step?

- Methodology : Low yields often stem from competing side reactions (e.g., over-alkylation or solvent effects). Optimize reaction conditions by:

- Using anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis.

- Adjusting base strength (e.g., replace pyridine with DBU for higher reactivity).

- Monitoring reaction progress via TLC or in situ IR to terminate before side-product formation .

- Data Contradiction Example : Yields vary with solvent polarity—non-polar solvents (toluene) may favor carbamate stability, while polar solvents (DMF) accelerate coupling but increase hydrolysis risk .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodology : Inconsistent activity (e.g., HIF-1 inhibition in prostate cancer cells) may arise from:

- Compound stability : Test storage conditions (e.g., -20°C under argon) and confirm integrity via NMR before assays.

- Cell line variability : Use isogenic cell lines and standardized protocols (e.g., Matrigel invasion assays).

- Metabolic interference : Include controls with protease inhibitors to rule out enzymatic degradation .

Q. How can stereochemical impurities be minimized during synthesis?

- Methodology : Chiral impurities (e.g., undesired diastereomers) are mitigated via:

- Chiral auxiliaries : Use tert-butyl carbamates with defined stereochemistry (e.g., rel-(1R,5S,6s)-configured intermediates) as precursors .

- Crystallization-driven purification : Recrystallize intermediates in ethanol/water mixtures to enrich enantiomeric excess (>99% ee) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) models binding to HIF-1α or proteases. Validate predictions with:

- SAR studies : Modify the benzyl or pyrrolidinone groups and measure activity changes.

- SPR/BLI assays : Quantify binding kinetics (e.g., ) to confirm docking results .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.